Cas no 669-44-3 (5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride)
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
- EN300-109136
- Z1431002725
- CS-0231621
- 669-44-3
- 5-methyl-2,3-dihydro-1-benzofuran-3-aminehydrochloride
- 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- AKOS026742555
-
- Inchi: 1S/C9H11NO.ClH/c1-6-2-3-9-7(4-6)8(10)5-11-9;/h2-4,8H,5,10H2,1H3;1H
- InChI Key: BFNJYWVYKODUKQ-UHFFFAOYSA-N
- SMILES: Cl.O1C2C=CC(C)=CC=2C(C1)N
Computed Properties
- Exact Mass: 185.0607417g/mol
- Monoisotopic Mass: 185.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109136-0.05g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 0.05g |
$218.0 | 2023-10-27 | |
| Enamine | EN300-109136-0.1g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 0.1g |
$326.0 | 2023-10-27 | |
| Enamine | EN300-109136-0.25g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 0.25g |
$466.0 | 2023-10-27 | |
| Enamine | EN300-109136-0.5g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 0.5g |
$735.0 | 2023-10-27 | |
| Enamine | EN300-109136-1.0g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 1g |
$943.0 | 2023-06-10 | |
| Enamine | EN300-109136-2.5g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 2.5g |
$1848.0 | 2023-10-27 | |
| Enamine | EN300-109136-5.0g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 5g |
$2732.0 | 2023-06-10 | |
| Enamine | EN300-109136-10.0g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 10g |
$4052.0 | 2023-06-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874858-1g |
5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95% | 1g |
¥5686.0 | 2024-04-18 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000688663-1g |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
669-44-3 | 95+% | 1g |
¥6498.00 | 2023-09-15 |
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Comprehensive Overview of 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS No. 669-44-3)
5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS No. 669-44-3) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzofuran backbone, is widely studied for its potential applications in medicinal chemistry and drug development. The hydrochloride salt form enhances its solubility, making it a preferred choice for experimental and industrial applications.
The structural motif of 5-methyl-2,3-dihydro-1-benzofuran-3-amine is particularly intriguing due to its resemblance to naturally occurring bioactive molecules. Researchers have explored its role as a building block for designing novel therapeutics, especially in the context of neurological and metabolic disorders. The presence of the amine functional group allows for further derivatization, enabling the creation of diverse analogs with tailored properties.
In recent years, the demand for benzofuran derivatives has surged, driven by their versatility in drug discovery. 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is often highlighted in scientific literature for its potential as a precursor in synthesizing compounds with anti-inflammatory, antioxidant, or neuroprotective effects. This aligns with the growing public interest in natural product-inspired drugs and sustainable pharmaceuticals.
From a technical perspective, the synthesis of CAS No. 669-44-3 involves multi-step organic reactions, often starting from readily available substrates like catechol or resorcinol. The process typically includes cyclization, methylation, and amination steps, followed by salt formation to yield the final product. Advanced techniques such as HPLC purification and spectroscopic characterization (NMR, MS) ensure high purity and accurate identification.
The compound's stability under various conditions makes it suitable for long-term storage and transportation, a critical factor for laboratories and manufacturers. Additionally, its compatibility with common solvents like water, ethanol, and DMSO facilitates its use in biological assays and formulation studies. These properties have made 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride a staple in high-throughput screening and combinatorial chemistry.
Emerging trends in green chemistry have also influenced the production methods for this compound. Researchers are increasingly exploring catalyst-free reactions and microwave-assisted synthesis to reduce environmental impact. Such innovations resonate with the broader scientific community's focus on eco-friendly chemical processes and reduced carbon footprints.
Beyond its pharmaceutical potential, 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has found applications in material science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors and photovoltaic materials. This dual utility in life sciences and advanced materials underscores its interdisciplinary significance.
Frequently asked questions about this compound include its safety profile, handling precautions, and regulatory status. While it is not classified as hazardous under standard guidelines, proper laboratory practices such as wearing PPE and working in a fume hood are recommended. Regulatory compliance varies by region, so users are advised to consult local guidelines before procurement or use.
In summary, 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS No. 669-44-3) represents a versatile and valuable compound in modern chemistry. Its applications span drug discovery, material science, and sustainable synthesis, making it a subject of ongoing research and commercial interest. As scientific advancements continue, this compound is poised to play an even greater role in addressing global health and technological challenges.
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